molecular formula C19H20ClF2N3O B2444691 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049440-30-3

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2444691
CAS No.: 1049440-30-3
M. Wt: 379.84
InChI Key: RGXZXYBSHLYYEC-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperazine Intermediate: This step involves the reaction of 4-fluorophenylpiperazine with an appropriate alkylating agent to introduce the ethyl linker.

    Coupling with Benzamide Derivative: The piperazine intermediate is then coupled with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be targets for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to study the effects of specific molecular modifications on biological activity.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzamide
  • 2-chloro-4-fluoro-N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)benzamide

Uniqueness

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide is unique due to the specific combination of chloro and fluoro substituents, as well as the presence of the piperazine ring. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N3O/c20-18-13-15(22)3-6-17(18)19(26)23-7-8-24-9-11-25(12-10-24)16-4-1-14(21)2-5-16/h1-6,13H,7-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXZXYBSHLYYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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